2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorobenzoyl group: This step might involve acylation reactions using 4-chlorobenzoyl chloride.
Attachment of the 2-methoxyphenyl group: This could be done through nucleophilic substitution reactions.
Final amination:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indolizine ring or the benzoyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on its specific interactions with molecular targets. For instance, it might interact with enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide: Lacks the methoxyphenyl group.
2-amino-3-(4-methylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide: Has a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorobenzoyl and 2-methoxyphenyl groups might confer unique chemical and biological properties, such as increased lipophilicity or specific binding affinities.
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-18-8-3-2-6-16(18)26-23(29)19-17-7-4-5-13-27(17)21(20(19)25)22(28)14-9-11-15(24)12-10-14/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERNOHWLWCXEAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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